An In-depth Technical Guide to 4-(3-Nitropyridin-2-yl)morpholine
An In-depth Technical Guide to 4-(3-Nitropyridin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(3-Nitropyridin-2-yl)morpholine. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data.
Core Chemical Properties
4-(3-Nitropyridin-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring attached to a 3-nitropyridine scaffold. This substitution pattern, particularly the presence of the electron-withdrawing nitro group, significantly influences the chemical reactivity and potential biological activity of the molecule.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃O₃ | N/A |
| Molecular Weight | 209.20 g/mol | N/A |
| CAS Number | 24255-27-4 | N/A |
| Appearance | Yellow to light brown solid | N/A |
| Melting Point | 65.5-74.5 °C | [1] |
| Purity | Typically ≥98% | N/A |
Synthesis and Reactivity
The primary route for the synthesis of 4-(3-Nitropyridin-2-yl)morpholine is through a nucleophilic aromatic substitution (SNAᵣ) reaction.[2] This well-established method takes advantage of the electron-deficient nature of the pyridine ring, which is further activated by the presence of the nitro group at the 3-position.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a plausible method based on the established reactivity of 2-halo-3-nitropyridines with amine nucleophiles.
Materials:
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2-Chloro-3-nitropyridine
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Morpholine
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A suitable organic solvent (e.g., ethanol, acetonitrile, or dimethylformamide)
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A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
Procedure:
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In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in the chosen organic solvent.
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Add an equimolar amount or a slight excess of morpholine to the solution.
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Add an appropriate amount of the base to scavenge the HCl generated during the reaction.
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The reaction mixture is then typically heated under reflux for a period of time, which can range from a few hours to overnight, depending on the reactivity of the starting materials and the solvent used.
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Reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is then subjected to a standard aqueous workup, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Caption: Synthetic workflow for 4-(3-Nitropyridin-2-yl)morpholine.
Reactivity Profile
The chemical behavior of 4-(3-Nitropyridin-2-yl)morpholine is largely dictated by the interplay between the electron-donating morpholine ring and the electron-withdrawing nitropyridine system. The nitro group can be a handle for further chemical transformations, such as reduction to an amino group, which would open up avenues for the synthesis of a diverse library of derivatives. The pyridine nitrogen can also be quaternized or oxidized.
Spectral Characterization (Predicted)
Expected ¹H NMR Spectral Data
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Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), showing characteristic coupling patterns for a 2,3-disubstituted pyridine. The proton ortho to the nitro group is expected to be the most downfield.
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Morpholine Protons: Two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the four protons adjacent to the nitrogen and the four protons adjacent to the oxygen of the morpholine ring.
Expected ¹³C NMR Spectral Data
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Pyridine Carbons: Five signals in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.
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Morpholine Carbons: Two signals in the aliphatic region, corresponding to the -CH₂-N and -CH₂-O carbons.
Expected IR Spectral Data
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N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
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C-N Stretching: Bands associated with the aryl-nitrogen and alkyl-nitrogen bonds.
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C-O-C Stretching: A strong band characteristic of the ether linkage in the morpholine ring, typically in the 1100-1120 cm⁻¹ region.
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Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.
Expected Mass Spectrometry Data
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Molecular Ion Peak (M⁺): A prominent peak at m/z = 209.
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Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the nitro group (NO₂), as well as cleavage of the morpholine ring.
Potential Biological Activity and Signaling Pathways
Specific biological studies on 4-(3-Nitropyridin-2-yl)morpholine have not been identified in the reviewed literature. However, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to be present in a wide range of biologically active compounds.[3] Derivatives of morpholine have demonstrated a variety of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.
The 3-nitropyridine moiety is also a key structural element in various bioactive molecules. The combination of these two pharmacophores in 4-(3-Nitropyridin-2-yl)morpholine suggests a potential for biological activity. For instance, many kinase inhibitors feature a morpholine group, and the pyridine ring can act as a hinge-binding motif.
Given the structural alerts, it is plausible that this compound could be investigated for its potential as a kinase inhibitor or as a modulator of other cellular signaling pathways. Further research, including in vitro and in vivo screening, would be necessary to elucidate any specific biological effects and mechanisms of action.
Caption: Logical workflow for biological investigation.
Safety Information
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
4-(3-Nitropyridin-2-yl)morpholine is a readily accessible compound with interesting chemical features that make it a valuable building block for further synthetic elaborations. While its specific biological profile remains to be explored, its structural components suggest a potential for interaction with biological targets. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their future investigations of this and related molecules.
